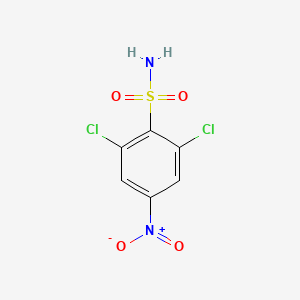
2,6-Dichloro-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H4Cl2N2O4S and a molecular mass of 271.08 g/mol . This compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2,6-Dichloro-4-nitrobenzenesulfonamide typically involves the nitration of 2,6-dichlorobenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,6-Dichloro-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, leading to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,6-Dichloro-4-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2,6-Dichloro-4-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
2,6-Dichloro-4-nitrophenol: This compound has a similar structure but lacks the sulfonamide group.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: This compound contains a pyridine ring instead of a benzene ring and has different functional groups attached
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
1099632-54-8 |
|---|---|
Formule moléculaire |
C6H4Cl2N2O4S |
Poids moléculaire |
271.08 g/mol |
Nom IUPAC |
2,6-dichloro-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14) |
Clé InChI |
BZHHMIVXRRHQOA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















